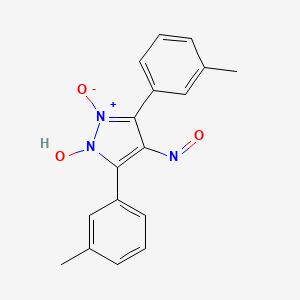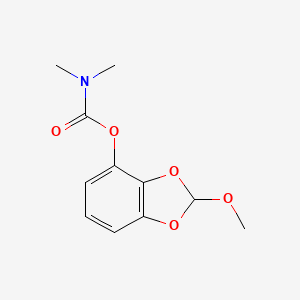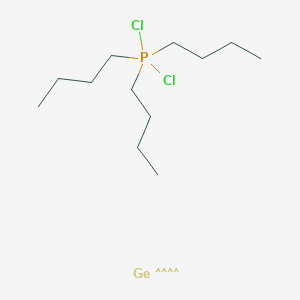
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide is a chemical compound with the molecular formula C17H15N3O3 It is known for its unique structure, which includes a pyrazolone core substituted with two 3-methylphenyl groups and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Substitution with 3-Methylphenyl Groups: The next step involves the introduction of 3-methylphenyl groups at the 3 and 5 positions of the pyrazolone ring. This can be accomplished through electrophilic aromatic substitution reactions.
Oxime Formation: The final step involves the conversion of the carbonyl group in the pyrazolone ring to an oxime group. This is typically achieved by reacting the compound with hydroxylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxime group back to the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the carbonyl group. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings and pyrazolone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrazol-4-one, 3,5-bis(4-methylphenyl)-, oxime, 1,2-dioxide
- 4H-Pyrazol-4-one, 3,5-bis(3-chlorophenyl)-, oxime, 1,2-dioxide
- 4H-Pyrazol-4-one, 3,5-bis(3-methoxyphenyl)-, oxime, 1,2-dioxide
Uniqueness
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, oxime, 1,2-dioxide is unique due to the presence of two 3-methylphenyl groups, which can influence its reactivity and biological activity. The oxime group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
61572-44-9 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
1-hydroxy-3,5-bis(3-methylphenyl)-4-nitroso-2-oxidopyrazol-2-ium |
InChI |
InChI=1S/C17H15N3O3/c1-11-5-3-7-13(9-11)16-15(18-21)17(20(23)19(16)22)14-8-4-6-12(2)10-14/h3-10,22H,1-2H3 |
InChI Key |
RJDAEEDYYPZSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=[N+](N2O)[O-])C3=CC=CC(=C3)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)


![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)


![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
